![molecular formula C17H12ClN3O2S3 B2369909 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863595-02-2](/img/structure/B2369909.png)
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a type of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridines are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridines involves several steps from commercially available substances . The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridines is a fused biheterocycle. It is an electron-deficient system with high oxidative stability and a rigid planar structure, which enables efficient intermolecular π–π overlap .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 116–118 °C . Its NMR (400 MHz, DMSO-d6) values are δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH) .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazolo[4,5-b]pyridines
The compound is used in the synthesis of thiazolo[4,5-b]pyridines, which are biologically relevant purine bioisosteres . These compounds have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have also been identified to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs.
Anti-inflammatory Activity
The compound can be used in the synthesis of thiazolo[4,5-b]pyridines that have anti-inflammatory properties . This could be beneficial in the treatment of inflammatory diseases.
Antifungal Activity
Thiazolo[4,5-b]pyridines, synthesized using the compound, have been found to have antifungal activities . This suggests potential applications in the treatment of fungal infections.
Antitumor Activity
Thiazolo[4,5-b]pyridines have been identified and developed to exhibit antitumor activities . In addition, some derivatives incorporating isoindoline-1,3-dione group have shown promising results against a breast cancer cell line .
PI3Kα Inhibitory Activity
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . This suggests potential applications in the development of new drugs for cancer treatment.
Herbicidal Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, have been reported to have herbicidal properties . This suggests potential applications in the development of new herbicides.
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, the PI3Ks, by inhibiting their activity . This inhibition is achieved through the formation of a charged interaction with Lys802 in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 .
Biochemical Pathways
The inhibition of PI3Ks affects the PI3K/AKT/mTOR pathway, which is an intracellular signaling pathway important in regulating the cell cycle. Therefore, it directly leads to decreased cancer cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation and survival due to the inhibition of PI3Ks and the subsequent effects on the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for antitumor or cytotoxic drug molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the charged interaction between the compound and Lys802 . Additionally, the solubility of the compound in various mediums can affect its distribution and absorption in the body
Eigenschaften
IUPAC Name |
5-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-11(16-20-13-6-3-9-19-17(13)25-16)4-2-5-12(10)21-26(22,23)15-8-7-14(18)24-15/h2-9,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNOAYOJQQVHJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

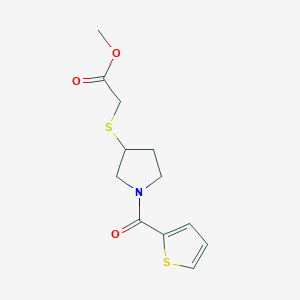
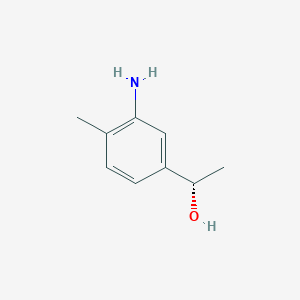
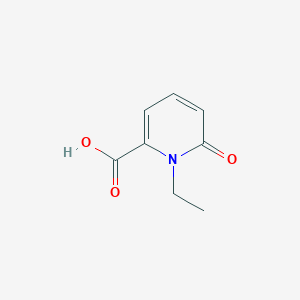
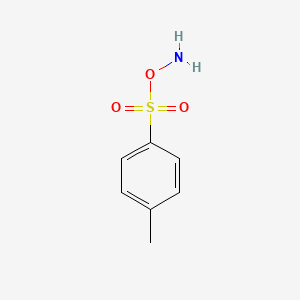
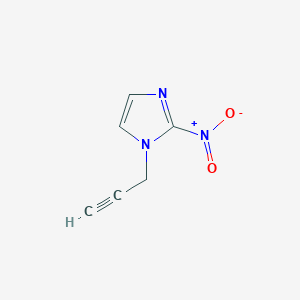
![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)
![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)
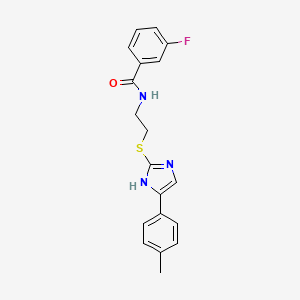
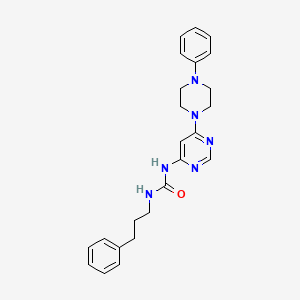
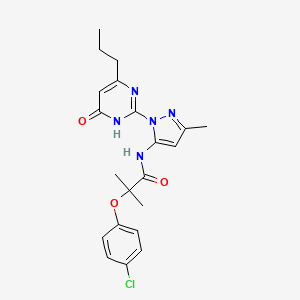
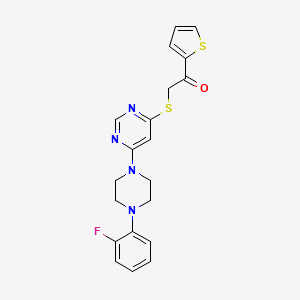

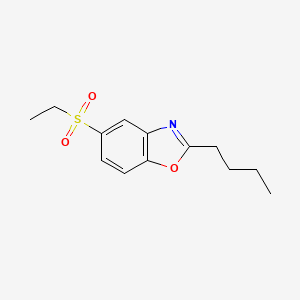
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)